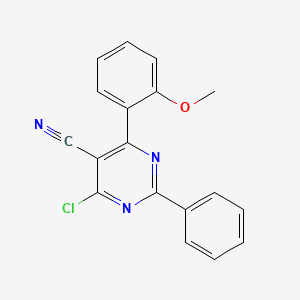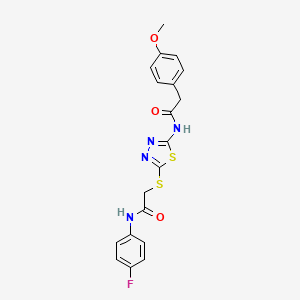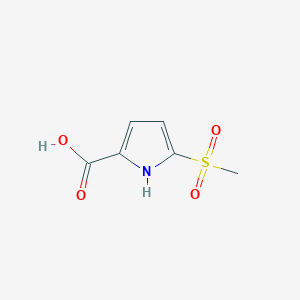
Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate” is an organic compound that contains a benzoate group, a methoxy group, a hydroxy group, and a cyclopropylmethyl group . The cyclopropyl group is a chemical structure derived from cyclopropane and is typically produced in a cyclopropanation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups around the benzene ring. The cyclopropyl group is known to be highly strained due to its unfavored bond angles .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions depending on the conditions. For example, the cyclopropyl group can undergo ring-opening reactions . The benzoate group could undergo reactions typical of esters, such as hydrolysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a cyclopropyl group are typically highly strained . The presence of the ester, methoxy, and hydroxy groups could also influence properties like polarity and solubility.Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Human Health :
- Ye et al. (2008) developed a sensitive method to measure concentrations of parabens and other environmental phenols, including Methyl paraben, in human milk. This method is significant for assessing human exposure to these compounds, especially in breastfed infants, due to their potential health risks (Ye et al., 2008).
Chemical Stability and Reactivity Studies :
- Arsyad et al. (2021) conducted a study using semi-empirical methods to analyze the stability and reactivity of cyclopolic acid compounds and their derivatives, which are related to the chemical structure of interest. This research aids in understanding the properties of these compounds for various applications (Arsyad et al., 2021).
Pharmaceutical Applications :
- Luo et al. (2005) investigated novel anticholinesterase compounds based on the molecular skeletons of benzofuran and methanobenzodioxepine, which are structurally related to the compound of interest. These compounds were assessed for their potential in treating diseases associated with the cholinergic system (Luo et al., 2005).
Synthetic Chemistry and Catalysis :
- Østergaard et al. (2001) explored the copper-catalysed asymmetric cyclopropanation of trisubstituted alkenes, which is relevant for synthesizing compounds including the cyclopropyl group, a feature present in the compound of interest (Østergaard et al., 2001).
Natural Products and Bioactivity :
- Xia et al. (2011) isolated new compounds from a mangrove endophytic fungus, including derivatives of methoxybenzoate, which are structurally related to the compound . These compounds exhibited antimicrobial and antitumor activities, highlighting their potential in natural product-based drug discovery (Xia et al., 2011).
Analytical Chemistry and Method Development :
- Shehadi et al. (2022) synthesized a new series of 1,3,4-thiadiazoles by reacting derivatives of methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate. These compounds were evaluated for their antimicrobial activities, demonstrating the importance of such derivatives in developing new antimicrobial agents (Shehadi et al., 2022).
Eigenschaften
IUPAC Name |
methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-11-7-10(13(15)17-2)6-9(12(11)14)5-8-3-4-8/h6-8,14H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHICIVYQMATGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC2CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride](/img/structure/B2932809.png)
![N-(2-methoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2932815.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2932817.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2932821.png)
![(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2932822.png)




![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932827.png)

![methyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2932830.png)